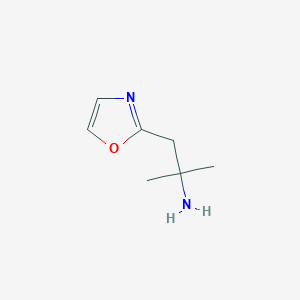
1,1-Dimethyl-2-(1,3-oxazol-2-YL)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-(1,3-oxazol-2-YL)ethylamine is a heterocyclic organic compound that contains an oxazole ring. Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-(1,3-oxazol-2-YL)ethylamine can be achieved through several methods:
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes.
Reaction of α-Haloketones and Formamide: This method involves the reaction of α-haloketones with formamide.
Van Leusen Reaction: This method uses aldehydes and TosMIC (tosylmethyl isocyanide).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-(1,3-oxazol-2-YL)ethylamine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form oxazolium salts.
Reduction: Reduction reactions can convert oxazolium salts back to the parent oxazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution often requires electron-donating groups, while nucleophilic substitution requires good leaving groups.
Major Products
Oxidation: Oxazolium salts.
Reduction: Parent oxazole.
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
1,1-Dimethyl-2-(1,3-oxazol-2-YL)ethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-(1,3-oxazol-2-YL)ethylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,1-Dimethyl-2-(1,3-oxazol-2-YL)ethylamine can be compared with other similar compounds:
Sulfafurazole: A sulfonamide antibacterial with a dimethyl-isoxazole substituent.
Imidazole Derivatives: Compounds such as clemizole, etonitazene, and enviroxime, which have similar heterocyclic structures and biological activities.
Uniqueness
This compound is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties compared to other heterocyclic compounds .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-1-(1,3-oxazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H12N2O/c1-7(2,8)5-6-9-3-4-10-6/h3-4H,5,8H2,1-2H3 |
InChI Key |
HSQIUQKBAQITOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















